(S)-gamma-valerolactone
Description
Significance of (S)-gamma-Valerolactone as a Bio-derived Platform Molecule in the Bioeconomy
(S)-GVL is recognized as one of the most promising biomass-derived platform molecules due to its potential to be converted into a wide array of valuable chemicals and fuels. researchgate.netmagtech.com.cn The valorization of lignocellulosic biomass into GVL offers a sustainable route to produce liquid fuels and other high-value chemicals, thereby contributing to a circular and sustainable bioeconomy. researchgate.netnih.gov
The primary route to GVL involves the hydrogenation of levulinic acid (LA), another key platform chemical derived from the acid-catalyzed hydrolysis of cellulose (B213188) and hemicellulose found in biomass. researchgate.netnih.gov This process can be highly efficient, with some catalytic systems achieving near-quantitative yields of GVL from LA. mdpi.comrsc.org The ability to produce both LA and formic acid (a hydrogen source for LA hydrogenation) from biomass further enhances the sustainability of GVL production. nih.gov
The versatility of GVL allows it to serve as a precursor for various applications, including:
Green Solvents: GVL is an excellent and safer alternative to conventional, often toxic, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). rsc.org
Biofuels and Fuel Additives: GVL can be used directly as a fuel additive or converted into hydrocarbon fuels, offering a renewable alternative to petroleum-based fuels. tandfonline.commagtech.com.cnmdpi.com
Polymers: It serves as a building block for the synthesis of renewable polymers. rsc.orgmagtech.com.cn
Role of this compound in Advancing Green Chemistry Principles
The production and use of (S)-GVL align with several core principles of green chemistry, a framework for designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. tandfonline.comusp.org
Key green chemistry aspects of (S)-GVL include:
Use of Renewable Feedstocks: GVL is derived from abundant and non-food lignocellulosic biomass, reducing reliance on finite fossil fuels. tandfonline.comacs.org
Safer Chemicals: GVL is biodegradable, has low toxicity, and a high flash point, making it a safer alternative to many conventional solvents and chemicals. rsc.orgrsc.org
Catalysis: The synthesis of GVL from levulinic acid is a catalytic process, often employing heterogeneous catalysts that can be easily separated and reused, minimizing waste. researchgate.netacs.org Research is also focused on developing non-precious metal catalysts to improve the sustainability and cost-effectiveness of the process. mdpi.com
Atom Economy: The hydrogenation of levulinic acid to GVL is an addition reaction, which can have high atom economy, meaning a high proportion of the reactants' atoms are incorporated into the final product. tandfonline.com
Evolution and Current Trajectories in this compound Research
Research on GVL has evolved significantly, with early work focusing on establishing its potential as a platform molecule. Current research is directed towards optimizing its production and expanding its applications. A major focus is the development of highly efficient and stable catalysts for the conversion of levulinic acid to GVL.
Initially, noble metal catalysts such as ruthenium (Ru), palladium (Pd), and platinum (Pt) were extensively studied due to their high activity. acs.org For instance, Ru-based catalysts have shown excellent performance in the aqueous-phase hydrogenation of LA to GVL. rsc.orgacs.org
However, the high cost and limited availability of noble metals have driven research towards the development of catalysts based on more abundant and less expensive non-precious metals like nickel (Ni) and copper (Cu). mdpi.comfrontiersin.orgmdpi.com Bimetallic catalysts, such as Ni-Cu, have demonstrated promising activity and selectivity for GVL production. mdpi.commdpi.com
Recent research trends also include:
Catalytic Transfer Hydrogenation: This approach utilizes hydrogen donors like formic acid or isopropanol (B130326) instead of high-pressure hydrogen gas, which can improve the safety and sustainability of the process. acs.orgncsu.edu
One-Pot Synthesis: Efforts are being made to develop "one-pot" processes that directly convert biomass-derived carbohydrates like glucose and cellulose to GVL, which would streamline the production process. researchgate.net
Vapor-Phase Hydrogenation: This method is being explored as a potentially more economically viable route compared to liquid-phase reactions. frontiersin.org
The continuous development of novel catalytic systems and process optimization strategies is crucial for the large-scale industrial production and widespread adoption of this compound as a key sustainable chemical.
Detailed Research Findings
| Catalyst | Substrate | Key Findings | Reference |
|---|---|---|---|
| Ru/C | Levulinic Acid | Demonstrated high activity and selectivity for the hydrogenation of levulinic acid to GVL in an aqueous medium. Isotopic labeling studies provided insights into the reaction mechanism. | acs.org |
| Ni/HZSM-5 | Levulinic Acid | Achieved 99% conversion of levulinic acid and 100% selectivity to GVL in vapor-phase hydrogenation at 320°C. | frontiersin.org |
| Cu-Ni/Al2O3 | Levulinic Acid | Yielded nearly 90% GVL from levulinic acid using isopropanol as a hydrogen donor at 180°C, demonstrating good stability over multiple cycles. | mdpi.com |
| Ru/Al2O3–TiO2 | Levulinic Acid | Obtained a GVL yield of about 97% under mild conditions (80°C) in a fixed-bed reactor, showing excellent thermal stability. | rsc.org |
| SEGPHOS ligand-modified ruthenium catalyst | Levulinic Acid | Achieved 100% chemoselectivity and 82% enantioselectivity for the direct asymmetric reduction of levulinic acid to optically active this compound. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19041-15-7 | |
| Record name | 19041-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S Gamma Valerolactone Production
Stereoselective Synthesis of (S)-gamma-Valerolactone Enantiomers
The production of enantiomerically pure this compound ((S)-GVL) is of significant interest due to its role as a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. dntb.gov.uanih.gov Levulinic acid, a biomass-derived platform chemical, serves as a key precursor for GVL production. dntb.gov.uaresearchgate.net The stereoselective synthesis of (S)-GVL from levulinic acid or its esters can be broadly categorized into two main routes: the direct hydrogenation of the keto group to form 4-hydroxyvaleric acid, which then undergoes intramolecular esterification, or the dehydration of levulinic acid to α-angelica lactone followed by hydrogenation. mdpi.com This article will focus on advanced synthetic methodologies for producing the (S)-enantiomer.
Enantioselective Catalytic Hydrogenation Routes
The enantioselective hydrogenation of levulinic acid and its esters is a prominent method for synthesizing chiral GVL. This approach utilizes chiral catalysts to control the stereochemical outcome of the hydrogenation reaction, yielding the desired enantiomer with high selectivity. mdpi.com Both homogeneous and heterogeneous catalytic systems have been developed for this purpose, each with distinct advantages and challenges.
Homogeneous catalysis for the synthesis of (S)-GVL typically involves the use of soluble transition metal complexes with chiral ligands. researchgate.net Ruthenium-based catalysts, in particular, have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of levulinic acid and its esters. mdpi.comacs.org
One notable example is the use of a SEGPHOS ligand-modified ruthenium catalyst for the direct conversion of levulinic acid to (S)-GVL. rsc.org In a methanol (B129727) co-solvent, this system achieved 100% chemoselectivity and 82% enantioselectivity (ee). rsc.org The reaction conditions, such as temperature and catalyst concentration, have been shown to significantly influence the enantioselectivity of the final product. rsc.org For instance, an increase in the catalyst concentration from 0.002 to 0.016 mol dm⁻³ led to a notable improvement in the enantiomeric excess of (S)-GVL. rsc.org
Another effective homogeneous catalyst system is the Ru-BINAP-HCl complex, which has been used for the asymmetric hydrogenation of levulinic acid in ethanol (B145695). acs.org This system can produce GVL with an optical purity of up to 99% ee. acs.org It is suggested that the reaction proceeds through the in situ formation and subsequent reduction of ethyl levulinate. rsc.org The asymmetric transfer hydrogenation (ATH) of levulinic acid using Noyori's chiral catalyst, Ru–TsDPEN, in methanol has also been reported as an efficient method for producing chiral GVL, achieving a 97% yield and 93% ee under mild reaction conditions. acs.org
| Catalyst System | Substrate | Solvent | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Ru-SEGPHOS | Levulinic Acid | Methanol | 60 bar H₂, 150 °C | 100% | 82% (S) | rsc.org |
| Ru-TsDPEN (ATH) | Levulinic Acid | Methanol | 30 °C | 97% | 93% | acs.org |
| Ru/BINAP-HCl | Levulinic Acid | Ethanol | 60 bar H₂, 60 °C | - | up to 99% | acs.org |
| Ir-SIPHOX complex | Levulinic Acid | Methanol | 6 bar H₂, 65 °C | 91% | 93% | mdpi.com |
Heterogeneous catalysts offer advantages in terms of catalyst recyclability and simplified product recovery. mdpi.com For the enantioselective synthesis of GVL, heterogeneous catalysts are typically based on metals like nickel, modified with a chiral auxiliary. mdpi.com
For example, a (R,R)-tartaric acid-NaBr-modified nickel catalyst has been employed for the enantioselective hydrogenation of levulinic acid alkyl esters. mdpi.com While this system can achieve high yields of up to 99%, the enantioselectivity is often moderate, ranging from 25–60% ee. mdpi.com When levulinic acid itself was used as the substrate with this catalyst, GVL was produced with a 93% yield and a 46% ee. mdpi.com Although heterogeneous systems for chiral GVL synthesis are less common than their homogeneous counterparts, they remain an active area of research due to their practical advantages in industrial processes.
| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| (R,R)-tartaric acid-NaBr-modified nickel | Alkyl levulinates | up to 99% | 25–60% | mdpi.com |
| (R,R)-tartaric acid-NaBr-modified nickel | Levulinic Acid | 93% | 46% | mdpi.com |
Biocatalytic and Chemo-enzymatic Pathways for this compound Production
Biocatalysis and chemo-enzymatic strategies provide highly selective and environmentally benign routes to enantiopure (S)-GVL. These methods leverage the inherent stereospecificity of enzymes to achieve high enantiomeric excesses under mild reaction conditions. dntb.gov.uanih.gov
Enzymatic reduction systems are highly effective for controlling the stereochemistry in the synthesis of (S)-GVL. Alcohol dehydrogenases (ADHs) and carbonyl reductases are commonly employed for the stereoselective reduction of the keto group in levulinic acid esters. mdpi.com
For instance, ADH from Rhodococcus ruber (ADH-A) and ADH from Lactobacillus brevis (LBADH) exhibit opposite selectivities, allowing for the production of both (S)- and (R)-enantiomers of GVL from levulinic acid esters with excellent conversion and enantiomeric excess (>99% ee). mdpi.com Another notable enzyme is the (S)-specific carbonyl reductase from Candida parapsilosis (CPCR2), which effectively reduces ethyl levulinate. nih.gov This enzyme is used in a substrate-coupled cofactor regeneration system with isopropanol (B130326) as the cosubstrate. nih.gov The enzymatic reduction often yields the corresponding hydroxyester, which then undergoes lactonization to form GVL. mdpi.comnih.gov
| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| ADH-A (Rhodococcus ruber) | Levulinic acid esters | (S)-GVL | >99% | >99% | mdpi.com |
| LBADH (Lactobacillus brevis) | Levulinic acid esters | (R)-GVL | >99% | >99% | mdpi.com |
| CPCR2 (Candida parapsilosis) | Ethyl levulinate | (S)-ethyl-4-hydroxypentanoate | 95% | >99% | nih.gov |
| BfOYE4 | α-angelica lactone | (S)-valerolactone | 41% | up to 84% | nih.gov |
Integrated chemo-enzymatic reaction sequences combine the advantages of both chemical and biological catalysis to create efficient and highly selective processes for (S)-GVL production. dntb.gov.uanih.gov These multi-step, one-pot syntheses often involve an initial chemical transformation followed by one or more enzymatic steps.
Production of gamma-Valerolactone (B192634) from Biomass-Derived Feedstocks
Synthesis of gamma-Valerolactone from Furfural (B47365) and Related Derivatives
The conversion of furfural (FAL) to gamma-valerolactone (GVL) is a highly attractive route that avoids the carbon atom loss seen in other pathways. doi.org This transformation is a complex, multi-step process that necessitates high-performance, multifunctional catalysts. The sequence of reactions includes hydrogenation of furfural to furfuryl alcohol, followed by etherification, hydrolytic ring-opening, and finally, lactonization to yield GVL. doi.org Performing these steps in a single reactor, known as a one-pot cascade reaction, is extremely challenging because it requires a catalyst with multiple types of active sites. nih.gov
Various catalytic systems have been developed to facilitate this one-pot process. These can be broadly categorized into combination catalyst systems and monolithic multifunctional catalysts. doi.org An early example of a combination system used Zr-Beta as a Lewis acid catalyst and an aluminosilicate (B74896) (Al-MFI-ns) as a Brønsted acid catalyst, achieving a GVL yield of 78%. doi.org Another approach involves the physical mixing of catalysts, such as Zr-HY and Al-HY zeolites, which act as Lewis and Brønsted acid sites, respectively. frontiersin.orgchula.ac.th This system, using 2-pentanol (B3026449) as a hydrogen donor, yielded 85% GVL at 120°C after 5 hours. frontiersin.org More recently, a robust monolithic catalyst, zirconium phosphate (B84403) (ZrP) incorporated on an H-beta-25 zeolite, was synthesized and achieved a high GVL yield of 88.16% in 8 hours. doi.org
Bifunctional catalysts, which possess both Lewis and Brønsted acid sites on a single material, are crucial for the efficient one-pot conversion of furfural to GVL. nih.govacs.org Zirconium (Zr) and Hafnium (Hf)-based catalysts have emerged as particularly effective due to their strong Lewis acidity and the ability to incorporate or generate Brønsted acid sites. nih.govfrontiersin.org
For example, a Zr-SBA-15_25 catalyst, prepared with an optimized ratio of Lewis to Brønsted acid sites, achieved a 93.3% selectivity for GVL with over 99% furfural conversion. acs.org Similarly, HfCl₄-mediated systems have shown high efficiency. In such systems, HfCl₄ hydrolyzes in situ to generate Lewis acidic Hf⁴⁺ species, a moderately basic HfO(OH)₂·xH₂O species, and a strong Brønsted acid (HCl), which work synergistically to drive the cascade reaction, achieving a GVL yield of 64.5%. nih.govrsc.orgfrontiersin.org Hf-based catalysts are sometimes favored over Zr-based ones due to hafnium's stronger Lewis acidity, which can lead to better performance in CTH reactions. nih.gov
Table 2: Performance of Bifunctional Zr/Hf-based Catalysts in Furfural-to-GVL Conversion
| Catalyst | Key Features | Reaction Conditions | GVL Yield | Reference |
|---|---|---|---|---|
| Zr-SBA-15_25 | Bifunctional with isolated Lewis and Brønsted acid sites | 160 °C, 4 h | 93.3% (selectivity) | acs.org |
| Zr-HY + Al-HY Zeolites | Physical mixture of Lewis (Zr-HY) and Brønsted (Al-HY) acid catalysts | 120 °C, 5 h | 85% | frontiersin.org |
| HPW/Zr-beta | Phosphotungstic acid (HPW) for strong Brønsted acidity on Zr-beta support | 160 °C, 8 h | High Yield | nih.gov |
| HfCl₄ | In situ generation of Lewis acid (Hf⁴⁺), base (HfO(OH)₂), and Brønsted acid (HCl) | 180 °C, 8 h | 64.5% | nih.govfrontiersin.org |
| VPA–Hf polymer | Coordination organophosphate–Hf polymer with tuned L/B acid ratio | 180 °C, 3 h | 81.0% | nih.gov |
| ZrP@HB-4(4) | Zirconium phosphate (ZrP) on H-beta-25 zeolite | 180 °C, 8 h | 88.16% | doi.org |
Process Intensification and Novel Reaction Systems for gamma-Valerolactone Synthesis
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency
Microwave (MW) irradiation has been adopted as a powerful tool for process intensification in the synthesis of GVL, offering significant advantages over conventional heating methods. nih.gov The primary benefit of MW-assisted protocols is the rapid and efficient energy transfer through dielectric heating, which can dramatically shorten reaction times and often improve yields and selectivity. nih.govresearchgate.net
In the context of GVL production from levulinic acid (LA), MW heating has been shown to accelerate the reaction rate significantly. For instance, using a Ru/C catalyst and isopropanol as a hydrogen donor, the quantitative formation of GVL from LA was achieved in just 25 minutes at 160°C under microwave heating. researchgate.net This represents a substantial improvement over conventional heating, which requires much longer reaction times to achieve similar conversions. researchgate.net The efficiency of MW-assisted synthesis allows for the rapid screening of catalysts and optimization of reaction conditions. Supported iron oxide nanocatalysts have also been investigated as efficient, non-noble metal alternatives for the MW-assisted conversion of LA, yielding good conversions and selectivities. mdpi.com
Beyond synthesis, microwave technology has been integrated into broader biorefinery concepts. A cascade MW-assisted process has been designed for lignin (B12514952) extraction where GVL is used as a green solvent. The resulting LA-rich fraction is then hydrogenated under MW irradiation to regenerate the GVL solvent, creating a simplified and integrated cycle for biomass valorization. mdpi.com
Continuous Flow Reactor Designs for Scalable Production
For the large-scale and commercially viable production of GVL, transitioning from batch processes to continuous flow systems is a critical step. nih.govacs.org Continuous flow reactors, particularly packed-bed reactors, offer numerous advantages, including enhanced productivity, improved heat and mass transfer, easier scalability, and the ability to test catalyst stability over extended periods. ncsu.edumdpi.com
The transfer hydrogenation of levulinic acid (LA) and its esters to GVL has been successfully implemented in continuous flow systems. Using a bifunctional Zr–Al-Beta zeolite catalyst and isopropanol as a hydrogen donor, a stable and sustained production of GVL was achieved in a continuous fixed-bed reactor. mdpi.com This system maintained a high LA conversion (ca. 95%) and GVL yield (ca. 90%) for over 220 hours of continuous operation, demonstrating excellent catalyst stability. mdpi.com The productivity in such systems is significantly enhanced compared to batch configurations. For example, one study reported a GVL productivity of 5.2 mmol g⁻¹ h⁻¹ in a continuous flow setup, a marked improvement over the 1.37 mmol g⁻¹ h⁻¹ achieved in a batch reactor under similar conditions. nih.govacs.org
Similarly, the catalytic transfer hydrogenation of methyl levulinate (ML) has been investigated using MOF-derived Al₂O₃–ZrO₂/C catalysts under continuous flow. rsc.org An Al₂O₃–ZrO₂/C catalyst with a 1:1 molar ratio demonstrated an 80% ML conversion and a 72% GVL yield at 200°C within a 30-minute residence time, highlighting the efficiency of these systems. rsc.org These studies underscore the potential of continuous flow chemistry to accelerate the development of scalable and economical processes for producing bioderived molecules like GVL. nih.gov
Catalytic Transformations and Derivatization of S Gamma Valerolactone
Conversion of (S)-gamma-Valerolactone to Advanced Biofuels and Fuel Precursors
The transformation of GVL into high-energy-density transportation fuels is a significant area of research in the development of renewable energy sources.
Production of Liquid Alkenes and Alkanes from this compound
An integrated catalytic system enables the conversion of aqueous solutions of GVL into liquid alkenes suitable for transportation fuels without the need for an external hydrogen source. nih.govresearchgate.net In this process, GVL undergoes decarboxylation over a silica/alumina catalyst at elevated pressures to yield a mixture of butene and carbon dioxide. nih.gov This gaseous stream is then directed to an oligomerization reactor containing an acid catalyst, such as HZSM-5 or Amberlyst-70, which facilitates the coupling of butene monomers into longer-chain alkenes. nih.gov The molecular weight of these products can be tailored for applications in gasoline and jet fuel. nih.govresearchgate.net
Furthermore, a bifunctional Pd/HY catalyst has been demonstrated to effectively convert GVL into pentane (B18724) and pentyl valerate (B167501), both of which are viable biofuel components. rsc.orgresearchgate.net This one-pot cascade reaction achieves high conversion of GVL, with significant yields of both products. rsc.orgresearchgate.net
Table 1: Catalytic Conversion of GVL to Liquid Alkenes and Alkanes
| Catalyst System | Reactant | Products | Key Findings |
| Silica/Alumina & HZSM-5/Amberlyst-70 | gamma-Valerolactone (B192634) | Liquid Alkenes (C8-C12) | Integrated process, no external H2 required, high-pressure decarboxylation followed by oligomerization. nih.gov |
| Pd/HY | gamma-Valerolactone | Pentane, Pentyl Valerate | One-pot cascade reaction with over 99% GVL conversion. rsc.orgresearchgate.net |
Synthesis of 2-Methyltetrahydrofuran (B130290) (MTHF) and 1,4-Pentanediol (B150768) (1,4-PDO) from gamma-Valerolactone
GVL can be selectively hydrogenated to produce 2-Methyltetrahydrofuran (MTHF) and 1,4-Pentanediol (1,4-PDO), both of which have applications as solvents and fuel additives. osti.govrsc.org The selectivity of this conversion can be controlled by the choice of catalyst and reaction conditions.
For instance, using a molecular ruthenium catalyst, the reaction can be tuned to favor either high yields of 1,4-PDO or 2-MTHF by adjusting ligands and additives. osti.gov Heterogeneous Ru/C catalysts have also been shown to convert GVL into a mixture containing MTHF. osti.gov
Copper-based catalysts have been extensively studied for this transformation. A monometallic Cu/Al2O3 catalyst can produce both 1,4-PDO and 2-MTHF. rsc.orgresearchgate.net The addition of zinc as a promoter to the Cu/Al2O3 catalyst significantly enhances the selectivity towards 1,4-PDO, achieving up to 97-98% selectivity. rsc.orgresearchgate.net This is attributed to the reduction of surface Lewis acid sites by zinc, which favors the formation of the diol. researchgate.net Similarly, Cu/ZnO catalysts have demonstrated high GVL conversion and excellent selectivity for 1,4-PDO. researchgate.net
Table 2: Catalytic Hydrogenation of GVL to MTHF and 1,4-PDO
| Catalyst | Product(s) | Selectivity/Yield | Reference(s) |
| Molecular Ru catalyst | 1,4-PDO or 2-MTHF | High yield of either product is tunable | osti.gov |
| Zn-promoted Cu/Al2O3 | 1,4-PDO | ~97% selectivity | rsc.orgresearchgate.net |
| Cu/ZnO | 1,4-PDO | 99.2% selectivity with 82.3% GVL conversion | researchgate.net |
| Co/ZrO2 | 1,4-PDO | 97.2% selectivity with 86.1% GVL conversion | researchgate.net |
Valorization to Valeric Acid Esters and Jet Fuel Components
GVL is a key precursor for the production of valeric acid and its esters, which are valuable as fuel additives and can be upgraded to jet fuel. acs.org The conversion process often involves a cascade of reactions, including hydrogenation and esterification.
A bifunctional Pd/HY catalyst can be used to convert GVL to pentyl valerate and pentane in a one-pot process. rsc.orgresearchgate.net This approach has shown excellent GVL conversion (over 99%) and high yields of pentyl valerate (60.6%) and pentane (22.9%). rsc.orgresearchgate.net These products are suitable for blending into gasoline and jet fuel. rsc.orgresearchgate.net Non-noble metal catalysts, such as Ni/HZSM-5, have also been developed for the transformation of levulinic acid (a precursor to GVL) into valerate esters, demonstrating good stability. researchgate.net
Derivatization of this compound to Polymer Precursors and Bio-based Polymers
The chemical versatility of GVL extends to the synthesis of monomers for various polymers, offering a renewable alternative to petroleum-based plastics. nih.gov
Synthesis of ε-Caprolactam and Nylon Precursors from gamma-Valerolactone
Table 3: Multi-step Conversion of GVL to ε-Caprolactam
| Reaction Step | Reactants | Catalyst/Reagents | Product(s) | Yield |
| Transesterification | GVL, Methanol (B129727) | Acid catalyst | Methyl pentenoates | 94% |
| Aminolysis | Methyl pentenoates, Ammonia | - | Pentenamides | ~99% conversion |
| Intramolecular Hydroamidomethylation | Pentenamides | Rh/xantphos or Rh/POP-xantphos | ε-Caprolactam | ~40-90% |
Formation of Polyurethanes and Polyethers from gamma-Valerolactone Derivatives
GVL can be converted into diols that serve as monomers for the synthesis of polyurethanes and polyethers. materials.internationalresearchgate.net The ring-opening of GVL with amines, such as aminoethanol or ethylenediamine, produces diol precursors. materials.internationalresearchgate.net These GVL-derived polyols can then be reacted with various diisocyanates to form novel polyurethanes with high molar masses, making them suitable for commercial applications. materials.internationalresearchgate.net
Additionally, derivatives of GVL, such as 1-methyl-1,4-butanediol (MeBDO) and 2-methyltetrahydrofuran (2-MTHF), can be used as building blocks for polymers. europa.eu MeBDO is particularly useful in the production of polyurethanes, including reactive polyurethane hotmelt adhesives. europa.eu MTHF can be incorporated into polyethers, creating bio-based alternatives to existing commercial polyether polyols. europa.eu
Research on Poly(gamma-valerolactone) and its Copolymers
The polymerization of γ-valerolactone (GVL) has been a subject of interest due to the potential for creating biodegradable and biocompatible polyesters. researchgate.net While γ-lactones were historically considered not thermodynamically polymerizable, recent studies have demonstrated the feasibility of their copolymerization with other monomers under specific conditions. nih.govabertay.ac.uk
One area of focus has been the ring-opening copolymerization of GVL with ε-caprolactone (ECL). nih.govabertay.ac.uk Research has shown that this copolymerization is achievable, but its success is dependent on factors like temperature and the initial monomer feed composition. nih.govabertay.ac.uk A study investigating the kinetics and thermodynamics of this reaction found that the enthalpy and entropy of polymerization are influenced by the monomer ratio, and the activation energy increases with a higher fraction of GVL. nih.govabertay.ac.uk These findings are crucial for developing a new family of degradable materials with enhanced properties compared to conventional polyesters. nih.govabertay.ac.uk
The synthesis of copolymers containing GVL has been explored with various other monomers as well. For instance, α-methylene-γ-valerolactone has been copolymerized with monomers like methyl methacrylate, α-methylene-γ-butyrolactone, cholesterol methacrylate, and limonene (B3431351) acrylate (B77674) through radical ring-opening polymerization. diva-portal.org This approach allows for the creation of degradable polymers with ester linkages in the polymer chain. diva-portal.org
Furthermore, the conversion of GVL and its derivatives into sustainable polythioesters has been achieved through isomerization-driven cationic ring-opening polymerization of the corresponding thionolactone intermediates. nih.gov This method has yielded isotactic semicrystalline polythioesters and has shown the potential for creating highly crystalline supramolecular stereocomplexes with improved thermal properties. nih.gov Microbial synthesis has also been employed to produce polyhydroxyalkanoates (PHAs) containing 4-hydroxyvalerate units by using γ-valerolactone as a carbon precursor. nih.gov
Below is a table summarizing the copolymerization of this compound with various comonomers and the resulting polymer types.
| Comonomer | Polymerization Method | Resulting Polymer/Copolymer | Key Findings |
| ε-caprolactone (ECL) | Ring-opening copolymerization | Poly(GVL-co-ECL) | Feasible under specific temperature and composition conditions; produces degradable polyesters with improved properties. nih.govabertay.ac.uk |
| Thionolactone intermediates | Isomerization-driven cationic ring-opening polymerization | Polythioesters | Efficient conversion into sustainable and degradable polythioesters. nih.gov |
| α-methylene-γ-valerolactone | Radical ring-opening polymerization | Copolymers with various acrylates and methacrylates | Creates degradable polymers with ester linkages. diva-portal.org |
| Oleic acid (in microbial systems) | Microbial synthesis | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxyvalerate) [P(3HB-co-3HV-co-4HV)] | Produces terpolymers with varying monomer compositions and mechanical properties. nih.gov |
| δ-valerolactone | Ring-opening polymerization | Poly(valerolactone)-co-poly(allyl-δ-valerolactone) | Produces functionalized polyesters that are often liquids at room temperature. researchgate.net |
Chemical Transformations of this compound to Other Value-Added Chemicals
This compound serves as a versatile platform for the synthesis of a variety of valuable chemicals, underscoring its importance in a bio-based economy. researchgate.net
Ring-Opening Reactions and Subsequent Functionalizations
The ring-opening of GVL is a key transformation that allows for the production of various functionalized molecules. researchgate.net This reaction can be catalyzed by acids or bases and can also occur in the presence of amines. researchgate.net For example, the reaction of GVL with various mono- and diamine compounds yields diols with terminal secondary hydroxy groups, which are valuable precursors for polymers like polyurethanes. researchgate.netrug.nl The reactivity of the amine in this ring-opening process is more significantly influenced by steric hindrance than by local point charge. researchgate.netrug.nl
The ring-opening of GVL can also be a reversible reaction, leading to an equilibrium with 4-hydroxyvaleric acid, especially in aqueous solutions at elevated temperatures or under acidic conditions. researchgate.netacs.org Computational and experimental studies have explored the factors governing this ring-opening to produce pentenoic acid isomers. acs.orgnih.gov
A summary of different ring-opening reactions of this compound is presented below.
| Reactant | Catalyst/Conditions | Product(s) | Key Findings |
| Amines (mono- and diamines) | Mild conditions | Diols with terminal secondary hydroxy groups | Steric hindrance of the amine is a key factor in reactivity. researchgate.netrug.nl |
| Water | Elevated temperatures, acidic pH | 4-hydroxyvaleric acid (in equilibrium with GVL) | The ring-opening is reversible. researchgate.netacs.org |
| γ-valerolactone oxide with primary and secondary amines | Neat conditions | Epoxyamides | Selective reaction with the lactone moiety, leaving the epoxy group intact. researchgate.net |
Synthesis of Dicarboxylic Acids from gamma-Valerolactone
This compound can be converted into dicarboxylic acids, which are important monomers for the production of polymers like nylon. google.com One such process involves a two-step conversion to produce adipic acid. google.comresearchgate.net The first step is the heating of GVL in the presence of an acidic catalyst to form a mixture of pentenoic acid isomers. google.com In the subsequent step, these alkenoic acids are reacted with carbon monoxide and water in the presence of a second catalyst system to yield the dicarboxylic acid. google.com
Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms involved in the conversion of this compound is crucial for optimizing catalyst design and reaction conditions to achieve high selectivity for desired products.
Elucidation of Reaction Pathways and Identification of Intermediates
The hydroconversion of GVL over various catalysts proceeds through a complex network of reactions. mdpi.comhun-ren.huresearchgate.net A common pathway involves the initial hydrogenation of GVL to the key intermediate 1,4-pentanediol (1,4-PD). mdpi.comhun-ren.huresearchgate.net From 1,4-PD, several products can be formed. Cyclodehydration of 1,4-PD leads to the main product, 2-methyltetrahydrofuran (2-MTHF). mdpi.comhun-ren.huresearchgate.net Alternatively, dehydration and subsequent hydrogenation of 1,4-PD can yield 1-pentanol (B3423595) and 2-pentanol (B3026449) as side products. hun-ren.huresearchgate.net
Another identified intermediate in GVL transformations is 4-hydroxypentanoic acid (HPA), which is formed through the hydrogenation of the levulinic acid precursor to GVL. researchgate.netacs.org Subsequent lactonization of HPA yields GVL. researchgate.netacs.org The formation of other side products, such as 2-butanol, has been suggested to occur via the decarbonylation of a 4-hydroxypentanal (B3052742) intermediate, which can be formed from the dehydrogenation of 1,4-PD. mdpi.comresearchgate.net
First-principles density functional theory (DFT) calculations have been employed to investigate the reaction pathways of GVL conversion on catalyst surfaces like Ru(0001). osti.govosti.gov These studies have shown that the ring-opening of GVL occurs relatively easily, and the rate-limiting step for the formation of 1,4-pentanediol and 2-pentanol is the hydrogenation of the unsaturated acyl intermediate formed after ring-opening. osti.govosti.gov
Understanding the Role of Catalyst Active Sites in Selectivity Control
The selectivity of GVL transformations is highly dependent on the nature of the catalyst's active sites. researchgate.net For instance, in the hydroconversion of GVL over a Co/SiO2 catalyst, both Co(0) sites and Lewis acid (Co2+)/Lewis base (O2-) pair sites are active. mdpi.comhun-ren.huresearchgate.net The Co(0) sites are responsible for hydrogenation/dehydrogenation reactions, while the Lewis acid/base pairs are active for dehydration reactions. mdpi.comhun-ren.huresearchgate.net
The synergy between different types of active sites is crucial for achieving high selectivity towards specific products. researchgate.net For example, in the conversion of ethyl levulinate to GVL and 1,4-PDO, the cooperation between hydrogenation sites and Brønsted acidic sites facilitates the lactonization to GVL and the subsequent ring-opening to 1,4-PDO. researchgate.net Lewis acidic sites can further enhance the ring-opening of GVL by improving the adsorption of substrates and reaction intermediates. researchgate.net Similarly, in the conversion of levulinic acid, the interplay between Lewis acid-base pairs and Brønsted sites on catalysts like ZrO2 has been shown to be significant for GVL selectivity. acs.org The presence of oxygen vacancies in catalysts has also been found to promote the selective adsorption of the C=O group in levulinic acid, which is a key step in its conversion to GVL. chinesechemsoc.org
S Gamma Valerolactone in Integrated Biorefinery Systems
Sustainable Aspects of (S)-gamma-Valerolactone Production and Utilization in Biorefineries
The integration of this compound (GVL) into biorefinery systems presents significant opportunities for enhancing sustainability. As a platform chemical derived from biomass, GVL plays a crucial role in the transition away from fossil-based resources towards a circular bio-economy. nih.govncsu.edu Its production and use are associated with several environmental benefits, particularly in terms of reducing carbon emissions and enabling the valorization of waste materials. researchgate.net
Carbon Footprint Reduction and Life Cycle Assessments (LCAs)
The production of this compound from renewable biomass sources is a key strategy for mitigating the carbon footprint associated with the chemical industry. ncsu.edu Lignocellulosic biomass, the primary feedstock, is considered a renewable carbon source with nearly net-zero carbon emissions during its life cycle of production and utilization. nih.gov By replacing fossil fuels, the use of lignocellulosic biomass for producing chemicals like GVL can significantly reduce or even eliminate the negative impact on the global carbon balance. ncsu.edu It is projected that by 2030, 20% of transportation fuel and 25% of chemicals could be derived from lignocellulosic biomass, highlighting its potential for a minimal carbon footprint. ncsu.edu
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of bio-based products from "cradle-to-grave". mdpi.com For biomass-derived chemicals, LCAs often focus on a "cradle-to-gate" scope, assessing the impacts from raw material extraction to the factory gate, before the product is transported to the consumer. mdpi.comurjc.es These assessments are essential for identifying potential environmental trade-offs and for guiding the development of more sustainable industrial processes. urjc.es
Recent studies have conducted gate-to-gate LCAs to evaluate the environmental impacts of different pathways for GVL production from levulinic acid. unibo.it One such study compared transfer hydrogenation using formic acid or isopropyl alcohol with direct hydrogenation using H₂, modeling the processes to calculate their environmental impacts across various categories, including climate change and resource depletion. unibo.itrsc.orgmaastrichtuniversity.nl
Another important consideration in the carbon footprint of GVL is its role in processes that can be considered carbon-neutral. For instance, in the production of GVL from levulinic acid, formic acid is generated as a co-product from the initial biomass. acs.org When this formic acid is used as an in-situ hydrogen source for the hydrogenation of levulinic acid to GVL, the carbon dioxide released during its decomposition is of biogenic origin and can be considered carbon-neutral. acs.org This integrated approach, where byproducts from one step are utilized in another, is a hallmark of efficient and sustainable biorefineries.
The use of GVL as a green solvent in biomass processing further contributes to a reduced carbon footprint. For example, a GVL/water mixture can be used for the fractionation of biomass, and the high stability of GVL allows for its efficient recovery and reuse, minimizing waste and the need for producing new solvent. whiterose.ac.ukacs.org
Utilization of Diverse Waste Biomass Feedstocks
A significant advantage of GVL-centered biorefineries is their ability to utilize a wide array of non-food, waste biomass feedstocks. chemrxiv.org This versatility prevents competition with food production and provides a sustainable outlet for agricultural and industrial residues that might otherwise end up in landfills, contributing to methane (B114726) emissions. researchgate.net The primary source for GVL production is lignocellulosic biomass, which is the most abundant form of biomass and is composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952). nih.govacs.org
The conversion process typically involves the acid-catalyzed hydrolysis of the cellulose and hemicellulose fractions of biomass to produce sugars, which are then converted to levulinic acid (LA), a key platform chemical and a precursor to GVL. nih.govmdpi.com Levulinic acid is considered one of the top 15 most promising carbohydrate-derived platform chemicals. mdpi.com The hydrogenation of LA then yields GVL. mdpi.com
Research has demonstrated the successful conversion of a multitude of waste biomass sources into GVL. This includes raw lignocellulosic materials, as well as starch- and chitin-based wastes. researchgate.netchemrxiv.org The direct conversion of these complex and heterogeneous feedstocks into GVL is a challenging but highly attractive prospect for creating value from waste. researchgate.net
A notable catalytic system employing a homogeneous ruthenium catalyst (Ru-MACHO-BH) in aqueous phosphoric acid has shown remarkable efficiency in converting various biogenic and industrially processed waste sources directly to GVL with excellent yields. chemrxiv.org This process has been successfully applied to individual waste streams as well as combined pools of different biomass types. chemrxiv.org
The following table summarizes the GVL yields obtained from various waste biomass feedstocks using this catalytic system.
These findings underscore the potential of utilizing everyday waste materials as valuable feedstocks for the production of sustainable chemicals and fuels, thereby contributing to a more circular and environmentally benign economy. chemrxiv.org
Analytical and Spectroscopic Characterization in S Gamma Valerolactone Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation and quantification of GVL, particularly when dealing with complex mixtures or trace amounts. These techniques leverage the differential partitioning of compounds between a stationary and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Lactone Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like GVL. nih.govrsc.orgcoresta.org In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
For the analysis of GVL, GC-MS offers high sensitivity and specificity. pnnl.gov The identity of the products can be confirmed by GC-MS, and response factors of reaction products are determined by GC analysis using standard compounds in calibration mixtures of specified compositions. rsc.org However, challenges can arise, particularly with matrix effects, which can lead to poor recoveries. coresta.org For instance, in the analysis of tobacco products, γ-valerolactone exhibited lower recovery rates (55-62%) due to matrix interference. coresta.org Furthermore, the analysis of non-volatile salts of GVL necessitates a derivatization step prior to GC-MS analysis to convert them into a more volatile form. pnnl.govunt.eduscispace.com A common derivatizing agent used is N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). pnnl.govunt.edu
Table 1: GC-MS Parameters for the Analysis of Gamma-Valerolactone (B192634)
| Parameter | Value/Condition | Source |
| Column | 30 m DB-17MS | coresta.org |
| Injection Mode | Split (50:1 ratio) | rsc.org |
| Injector Temperature | 250 °C | rsc.org |
| Carrier Gas | Helium | rsc.org |
| Detection Mode | Single Ion Monitoring (SIM) | coresta.org |
| Derivatizing Agent | N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | pnnl.govunt.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Complex Matrices
Liquid chromatography-mass spectrometry (LC-MS/MS) is a versatile technique particularly suited for the analysis of GVL in complex biological and environmental matrices. pnnl.govunt.edunih.gov This method separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluting compounds are then introduced into a tandem mass spectrometer (MS/MS), which provides an additional layer of selectivity and sensitivity.
LC-MS/MS is adept at handling non-volatile and thermally labile compounds, which can be a limitation for GC-MS. The technique has been successfully applied to the analysis of GVL and its metabolites in matrices such as saliva and serum. pnnl.govunt.eduresearchgate.net While both GC-MS and LC-MS/MS are effective, GC-MS has been reported to achieve lower detection limits in some cases. pnnl.govunt.edu A significant challenge in LC-MS/MS analysis of complex matrices is the potential for matrix-induced signal suppression, where other components in the sample interfere with the ionization of the target analyte. nih.gov This effect is often more pronounced at early retention times. nih.gov
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS/MS)
Ultra-high performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS/MS) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. unipr.itresearchgate.netmdpi.comrsc.org This technique utilizes columns packed with smaller particles, leading to more efficient separations. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds, including GVL and its derivatives.
In the context of GVL-related research, UHPLC-ESI-MS/MS has been instrumental in the analysis of phenyl-γ-valerolactone metabolites in human urine. unipr.it The method's high throughput and validated performance make it ideal for such studies. unipr.it The deprotonated aglycone ions of phenyl-γ-valerolactone conjugates are often the most prominent peaks in the fragment ion MS spectra, facilitating their identification and quantification. unipr.it
Table 2: UHPLC-ESI-MS/MS Parameters for Phenyl-γ-valerolactone Metabolite Analysis
| Parameter | Value/Condition | Source |
| Column | Kinetex EVO C18 (100 × 2.1 mm), 2.6 μm | unipr.it |
| Mobile Phase A | 0.2% formic acid in water | unipr.it |
| Mobile Phase B | Acetonitrile with 0.2% formic acid | unipr.it |
| Flow Rate | 0.4 mL/min | unipr.it |
| Column Temperature | 40°C | unipr.it |
| Ionization Mode | Negative | unipr.it |
| Source Temperature | 300°C | unipr.it |
| Capillary Temperature | 270°C | unipr.it |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental for elucidating the molecular structure of (S)-gamma-valerolactone and assessing its purity. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical bonds, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Analysis and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, including the determination of stereochemistry. wikipedia.orgresearchgate.netjeol.comnih.gov This technique probes the magnetic properties of atomic nuclei, providing a wealth of information about the connectivity of atoms and their spatial arrangement. For chiral molecules like this compound, NMR is crucial for distinguishing between enantiomers and diastereomers.
While enantiomers exhibit identical NMR spectra in an achiral solvent, their signals can be resolved by using chiral derivatizing agents or chiral solvating agents. wikipedia.org Chiral lanthanide shift reagents can also be employed to induce separation of the signals of enantiomers, although they must be used at low concentrations to prevent line broadening. wikipedia.org NMR is also a powerful tool for mechanistic studies, allowing for the in-situ monitoring of reactions and the identification of intermediates. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgnist.govlibretexts.orgpressbooks.pubyoutube.com This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency, allowing for their identification.
Table 3: Characteristic Infrared Absorption Frequencies for Gamma-Valerolactone
| Functional Group | Absorption Range (cm⁻¹) | Source |
| C=O (lactone) | 1760-1690 | libretexts.org |
| C-H (alkane) | 2960-2850 | pressbooks.pub |
| C-O (ester) | 1320-1210 | libretexts.org |
Advanced Analytical Strategies for this compound and Metabolites in Complex Biological Matrices
The detection and quantification of this compound (GVL) and its metabolic products in intricate biological and industrial samples present significant analytical challenges. The complexity of matrices such as human and animal fluids, as well as biorefinery process streams, necessitates the development of highly sensitive and selective analytical methodologies. These strategies are crucial for understanding the metabolic fate of GVL in biological systems and for optimizing its use and recovery in industrial applications.
Development of Biomonitoring Methodologies in Human and Animal Fluids
The increasing interest in GVL, both as a potential food additive and a green solvent, has driven the need for robust biomonitoring methods to assess internal exposure and metabolism. Research has focused on developing techniques capable of accurately measuring GVL and its primary metabolite, γ-hydroxyvaleric acid (GHV), in various biological fluids.
Early studies laid the groundwork for detecting GVL in complex matrices like saliva and serum. pnnl.govunt.edu Methodologies employing both gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) were developed. While both techniques proved effective, GC/MS demonstrated lower detection limits. pnnl.gov A critical aspect of this research involved the development of specific extraction techniques to isolate the lactones from the biological matrix. For the analysis of the nonvolatile sodium salts of the lactones, derivatization was necessary prior to GC/MS analysis, with N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) being identified as a suitable reagent. pnnl.govresearchgate.net
Subsequent research has confirmed that after ingestion, GVL is metabolized by a lactonase that opens the lactone ring to form GHV (also known as 4-methyl-GHB). nih.gov This has significant implications for biomonitoring, as the detection of GHV in urine can serve as a biomarker of GVL exposure. One study reported the detection of GHV in human urine samples at concentrations between 3 and 5.8 mg/L, highlighting the importance of including GVL and GHV in toxicological screenings, particularly in cases of suspected drug-facilitated sexual assault. nih.gov
Beyond direct GVL metabolism, analytical methods have been developed to detect related valerolactone structures that arise from the gut microbiota metabolism of dietary compounds, such as flavan-3-ols found in tea and other plant-based foods. mdpi.comoup.com These metabolites, known as phenyl-γ-valerolactones (PVLs), are considered biomarkers of flavan-3-ol (B1228485) intake. Advanced techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS) have been instrumental in identifying and quantifying these metabolites in human urine. unipr.it A significant challenge in this area is the analysis of phase II conjugates (sulfates and glucuronides), which are the primary forms of PVLs in biological fluids. mdpi.comnih.gov To address this, methods often incorporate an enzymatic hydrolysis step to cleave the conjugates, allowing for quantification of the parent aglycones. nih.gov
The development of high-throughput methods is crucial for large-scale epidemiological studies. One such innovation is the use of laser diode thermal desorption (LDTD) coupled with mass spectrometry, which drastically reduces analysis time to less than 10 seconds per sample for urinary PVL quantification. nih.gov
Table 1: Analytical Methods for this compound and its Metabolites in Biological Fluids
| Analyte(s) | Biological Matrix | Analytical Technique(s) | Key Findings & Methodological Details | Reference(s) |
| Gamma-valerolactone (GVL), Delta-valerolactone (DVL) | Saliva, Serum | GC/MS, LC/MS | GC/MS offered lower detection limits. Derivatization with MTBSTFA was required for the sodium salts of the lactones. | pnnl.gov, researchgate.net |
| Gamma-hydroxyvaleric acid (GHV) | Human Urine | Not specified | Detected GHV as a metabolite of GVL. Concentrations found were between 3 and 5.8 mg/L. | nih.gov |
| Phenyl-γ-valerolactones (PVLs) | Human Urine | UHPLC-ESI-MS/MS | Developed a method for simultaneous quantification of 12 different PVL metabolites within a 12-minute run time. | unipr.it |
| Phenyl-γ-valerolactones (PVLs) | Human Urine | LDTD-MS/MS, UPLC-MS/MS | Developed an ultra-fast ( <10s/sample) method using LDTD-MS/MS after enzymatic hydrolysis. Results were cross-validated with UPLC-MS/MS. | nih.gov |
| Phenyl-γ-valerolactone derivatives | Animal Milk (Goat, Cow) | Targeted Metabolomics | Phenyl-γ-valerolactones were primarily found as sulfate (B86663) conjugates. Goat's milk showed the highest concentrations. | mdpi.com |
Analysis in Biorefinery Process Streams
Gamma-valerolactone is a key platform chemical in modern biorefineries, used both as a green solvent for biomass fractionation and as a target product from the hydrogenation of levulinic acid. mdpi.comnih.gov Consequently, accurate and efficient analytical methods are essential for process monitoring, optimization, and quality control.
High-performance liquid chromatography (HPLC) is a cornerstone technique for analyzing the composition of liquid streams in biorefinery processes involving GVL. mdpi.com In the production of GVL from wood-derived levulinic acid, HPLC with a refractive index detector is used to quantify monosaccharides and other components in the process liquors. mdpi.com This allows for the monitoring of the conversion of lignocellulosic materials and the assessment of the purity of the levulinic acid solution destined for hydrogenation.
A major focus in GVL-based biorefineries is the recovery and recycling of the solvent to ensure economic viability and sustainability. nih.govacs.org Analytical monitoring is critical throughout the recovery process, which can involve steps like lignin (B12514952) precipitation, distillation, and liquid CO₂ extraction. nih.govacs.org For instance, after using a GVL/water mixture to fractionate biomass, the resulting spent liquor contains GVL, water, dissolved lignin, and hemicellulose-derived sugars. Analytical methods are used to quantify the composition of this liquor to optimize the separation and purification of GVL for reuse. nih.gov
The effectiveness of GVL as a solvent is often evaluated by analyzing the pre-treated biomass. For example, in the production of dissolving pulp, GVL/water treatment is used to remove hemicellulose. The success of this process is determined by measuring the α-cellulose and hemicellulose content of the resulting pulp. researchgate.net Similarly, when using GVL to extract lignin from hydrolysis residues, analytical techniques are employed to quantify the amount of solubilized lignin and characterize its properties. bohrium.com
Table 2: Application of Analytical Techniques in GVL-Based Biorefinery Processes
| Biorefinery Process | Analytical Target | Analytical Technique(s) | Purpose of Analysis | Reference(s) |
| Production of GVL from Eucalyptus Wood | Levulinic acid, Formic acid, Monosaccharides | HPLC with Refractive Index Detector | To quantify the concentration of levulinic acid in crude solutions before hydrogenation to GVL. | mdpi.com |
| GVL/Water Biomass Fractionation | GVL, Lignin, Sugars | Not specified | To monitor the composition of spent liquor for optimizing GVL recovery via distillation and liquid CO₂ extraction. | nih.gov, acs.org |
| Production of Dissolving Pulp | α-cellulose, Hemicellulose | Not specified | To assess the purity and quality of the pulp after GVL/water treatment to remove hemicellulose. | researchgate.net |
| Lignin Extraction from Hydrolysis Residue | Solubilized Lignin | Chromatographic methods, Spectroscopic methods (FTIR) | To quantify lignin extraction efficiency and characterize the properties of the recovered lignin. | bohrium.com |
Theoretical and Computational Investigations of S Gamma Valerolactone Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Catalysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the catalytic conversion of GVL and its precursors, providing detailed information on reaction pathways and catalyst performance.
The interaction between GVL and a catalyst surface is the initial and a crucial step in any heterogeneous catalytic process. DFT calculations help elucidate the preferred adsorption geometries and energies, which dictate the subsequent reaction pathways.
On a Ruthenium (Ru(0001)) surface, for instance, GVL prefers to adsorb with its ring plane nearly parallel to the surface. osti.gov The most stable adsorption configuration involves the carbonyl oxygen binding to a surface Ru atom (bond length of 2.27 Å) while the methyl group points towards the surface. osti.gov This configuration is critical for the subsequent ring-opening reaction. osti.gov DFT studies on the conversion of levulinic acid (LA) to GVL on CoFe-LDH surfaces with oxygen vacancies revealed that the presence of these vacancies promotes the selective adsorption of the C=O bond in LA, with a calculated co-adsorption energy of -153.8 kJ/mol. chinesechemsoc.org This preferred adsorption is a key factor in boosting the production of GVL. chinesechemsoc.org
Similarly, in the conversion of ethyl levulinate (EL) to GVL, DFT calculations showed that on a Pt₂/LaOᵥ-r catalyst, the intermediate 4-hydroxypentanoate (B1260314) (4-HPE) predominantly adsorbs on oxygen vacancy sites with an adsorption energy of -1.676 eV, which is significantly higher than on La³⁺ (-1.386 eV) or Pt⁴⁺ (-1.316 eV) sites. oaepublish.com This strong adsorption on the oxygen vacancy is crucial for the subsequent catalytic steps. oaepublish.com
DFT is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. This information is vital for understanding reaction kinetics and selectivity.
In the gas-phase decomposition of GVL, the most favorable pathway is the isomerization to 4-pentenoic acid, which has a calculated energy barrier of 63.33 kcal mol⁻¹. rsc.org Other decomposition pathways, such as keto-enol tautomerization, have higher barriers and are less likely to occur. rsc.org
In the Al(OiPr)₃-catalyzed conversion of methyl levulinate (ML) to GVL, DFT calculations identified the ring-closure of the intermediate 2-hydroxy-isopropyl levulinate (2HIPL) as the rate-determining step. rsc.org The aluminum catalyst significantly lowers the energy barrier for this step to 40.1 kcal mol⁻¹ by coordinating with the carbonyl oxygen, compared to an uncatalyzed reaction which requires 46.9 kcal mol⁻¹. rsc.orgnih.gov
A study on UiO-66 catalysts for GVL production from methyl levulinate also employed DFT to analyze the reaction mechanism. acs.org The calculations showed that the hydrogen transfer from the isopropanol (B130326) solvent to the activated methyl levulinate has an energy barrier of 12.0 kcal·mol⁻¹, while the subsequent nucleophilic attack and elimination of methanol (B129727) have barriers of 26.9 kcal·mol⁻¹ and 30.5 kcal·mol⁻¹, respectively. acs.org
Table 1: Calculated Energy Barriers for GVL-Related Transformations
| Reaction / Transformation | Catalyst / Conditions | Calculated Energy Barrier (Unit) | Reference |
| GVL Isomerization to 4-pentenoic acid | Gas-phase decomposition | 63.33 kcal/mol | rsc.org |
| GVL Ring-Opening | Ru(0001) surface | 25 kJ/mol | osti.gov |
| Acyl Intermediate Hydrogenation | Ru(0001) surface | 163 kJ/mol | osti.gov |
| Methyl Levulinate to GVL (Ring Closure) | Al(OiPr)₃ | 40.1 kcal/mol | nih.gov |
| Methyl Levulinate to GVL (Ring Closure) | Uncatalyzed | 46.9 kcal/mol | nih.gov |
| Hydrogen Transfer (ML to GVL) | UiO-66 | 12.0 kcal/mol | acs.org |
| Nucleophilic Attack (ML to GVL) | UiO-66 | 26.9 kcal/mol | acs.org |
| Methanol Elimination (ML to GVL) | UiO-66 | 30.5 kcal/mol | acs.org |
Molecular Dynamics (MD) Simulations for Solvent Properties and Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is particularly useful for studying the bulk properties of liquids and solutions, such as GVL-based solvents and electrolytes.
MD simulations have been used to investigate how GVL interacts with and dissolves other molecules, which is fundamental to its role as a green solvent. mdpi.com Studies have focused on GVL's behavior in pure form, in mixtures with other solvents like ethanol (B145695), and as a medium for biomass components. sci-hub.seosti.gov
Simulations of pure liquid GVL show the formation of dimers driven by strong dipole-dipole interactions between the carbonyl groups. researchgate.net When mixed with ethanol, GVL acts as a hydrogen bond acceptor. sci-hub.se The simulations reveal that while ethanol molecules form hydrogen bonds with each other, they also form significant hydrogen bonds with the carbonyl oxygen of GVL. sci-hub.se
In the context of biomass processing, MD simulations have shown that GVL/water co-solvent systems are effective "good" solvents for various types of lignin (B12514952). osti.gov Classical MD simulations were used to measure the solvation free energies of hydronium ions in several organic solvents, including GVL. frontiersin.org The results indicated that the hydronium ion is destabilized in pure GVL compared to water, which has implications for acid-catalyzed reactions in GVL-based systems. frontiersin.org
The performance of GVL as a solvent in electrochemical applications, such as lithium batteries, has been explored using polarizable MD simulations. mdpi.comdntb.gov.ua These studies are crucial for understanding ion transport and solvation structures within the electrolyte. mdpi.com
A polarizable force field was developed for GVL to accurately simulate its properties and its interactions in electrolyte solutions. mdpi.com The model was validated against experimental data and quantum mechanical calculations, showing excellent agreement. mdpi.com Simulations of 1M electrolyte solutions of lithium bis(fluorosulfonyl)imide (LiFSI) and lithium bis(oxalate)borate (LiBOB) in GVL provided a detailed picture of the ion solvation structure and dynamics. mdpi.com The simulations highlighted the nature of ion pairing in these electrolytes, which is a key factor affecting ionic conductivity and battery performance. mdpi.com The physicochemical properties of GVL make it an interesting alternative to conventional solvents like propylene (B89431) carbonate in liquid organic electrolytes. mdpi.com
Table 2: Comparison of Physicochemical Properties of GVL and Propylene Carbonate (PC)
| Property | GVL | PC | Reference |
| Molecular Weight ( g/mol ) | 100.12 | 102.09 | mdpi.com |
| Boiling Point (°C) | 207 | 240 | mdpi.com |
| Melting Point (°C) | -31 | -48.8 | mdpi.com |
| Dielectric Constant (at 293 K) | 36.5 | 64.9 | mdpi.com |
| Liquid Density (at 298 K) (g/cm³) | 1.05 | 1.20 | mdpi.com |
| Shear Viscosity (at 298 K) (mPa·s) | 2.19 | 2.51 | mdpi.com |
COSMO-RS Calculations for Solvent Property Prediction and Replacement Strategies
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful prediction method based on quantum chemistry that calculates the thermodynamic properties of fluids and solutions. wikipedia.org It is particularly useful for screening potential green solvents and designing solvent replacement strategies. rsc.orgresearchgate.net
COSMO-RS has been employed to evaluate GVL as a replacement for harmful, reprotoxic dipolar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). rsc.orgwhiterose.ac.uk By calculating and comparing properties like Hansen solubility parameters (HSP), COSMO-RS found a similarity between GVL and these highly dipolar solvents. rsc.org This suggests GVL could be a viable green alternative in applications like the manufacture of certain polymers or pharmaceuticals, and as a cleaning agent. rsc.orgresearchgate.net
The method works by first performing a quantum chemical COSMO calculation for all molecules of interest to generate a screening charge density (σ-profile) on the molecular surface. wikipedia.orgresearchgate.net In a second step, COSMO-RS uses these profiles to compute the chemical potentials of the species in a liquid mixture through statistical thermodynamics. wikipedia.org This allows for the prediction of a wide range of properties, including activity coefficients, solubility, and partition coefficients, without the need for extensive experimental data. wikipedia.orgresearchgate.net
For instance, COSMO-RS has been used to calculate the infinite dilution activity coefficients for lignin oligomers in various organic solvents, including GVL, to predict lignin solubility trends. osti.gov These calculations help in the rational selection of solvents for biomass fractionation. osti.gov While computationally expensive for large molecules, the data generated from COSMO-RS can be used to train more efficient regression models for broader screening of solvent systems. osti.gov This integrated computational approach enables intelligent and calculated choices for solvent substitution, moving beyond simple "like-for-like" exchanges. whiterose.ac.uk
Process Modeling and Simulation for Optimization of (S)-gamma-Valerolactone Production Routes
Process modeling and simulation are indispensable tools for developing and optimizing production routes for this compound (GVL), a key bio-based platform chemical. These computational approaches allow for the evaluation of process feasibility, identification of bottlenecks, and optimization of operating conditions to enhance efficiency, reduce costs, and minimize environmental impact before significant capital investment in pilot or large-scale facilities.
The production of GVL, primarily from the hydrogenation of levulinic acid (LA) or its esters, involves complex reaction kinetics and separation processes. researchgate.netrug.nl Simulation software such as Aspen Plus and ChemCAD are widely used to model these integrated processes. psecommunity.orgrepec.orgpolinema.ac.idsemarakilmu.com.my These models rely on accurate thermodynamic data, like the Non-Random Two-Liquid (NRTL) model, to predict phase equilibrium, which is crucial for designing efficient distillation and separation units. psecommunity.orgsemarakilmu.com.myacs.org
Kinetic and Thermodynamic Modeling:
A foundational aspect of process simulation is the development of robust kinetic models that accurately describe the reaction rates. Studies have investigated the kinetics of LA hydrogenation over various catalysts, such as Ruthenium-on-carbon (Ru/C) and Palladium-on-carbon (Pd/C). researchgate.netbuct.edu.cnacs.org For instance, the hydrogenation of LA to GVL over a Ru/C catalyst was modeled using a Langmuir-Hinshelwood type expression for the hydrogenation step and an equilibrium reaction for the subsequent intramolecular esterification of the intermediate, 4-hydroxypentanoic acid (4-HPA). rug.nl Such models have determined apparent activation energies, for example, 33.0 kJ/mol for hydrogenation over a Pd/C catalyst and 48 kJ/mol over a Ru/C catalyst, providing critical parameters for reactor design and optimization. buct.edu.cnacs.org Thermodynamic analyses, often performed using the Gibbs free energy minimization method, help in determining the theoretical conversion and selectivity under various conditions, such as temperature and pressure. nih.gov
Techno-Economic Assessment (TEA):
Process Intensification and Optimization:
Simulations are instrumental in exploring process intensification strategies aimed at reducing energy consumption and capital costs. One promising approach is reactive distillation, which integrates reaction and separation into a single unit. segovia-hernandez.com A multiobjective optimization of a reactive distillation process for GVL production demonstrated a potential 43% reduction in total annual cost and a 45% decrease in environmental impact compared to conventional setups. psecommunity.orgsegovia-hernandez.com Furthermore, simulations enable the design of efficient heat exchanger networks to maximize energy recovery, a significant factor as GVL production can be energy-intensive. researchgate.neturjc.es Sensitivity analyses performed within these simulations help identify the most influential process parameters, allowing researchers to focus optimization efforts where they will have the greatest impact. repec.orgsemarakilmu.com.mynih.govresearchgate.net
The table below presents a summary of findings from various process simulation studies on GVL production, highlighting different feedstocks, catalysts, and key outcomes from the techno-economic analyses.
Interactive Data Table: Comparison of Simulated GVL Production Processes
| Feedstock | Hydrogen Source | Catalyst | Simulation Software | Key Findings | Minimum Selling Price (MSP) | Reference |
| Levulinic Acid | Isopropyl Alcohol | Zr-Al-Beta | Aspen Plus | Achieved 85.5% GVL mass yield. High sensitivity to IPA price. | 3.076 €/kg | researchgate.net |
| Lignocellulosic Biomass (Spruce) | Aqueous Phase Processing | Not Specified | Aspen Plus | Co-production of GVL, 2-MTHF, and 5-HMF. | 1.91 €/kg | repec.orgaalto.fi |
| Ethyl Levulinate | Heterogeneous Catalysis | Not Specified | Aspen Plus | High sensitivity to ethyl levulinate price. | Not Specified | repec.org |
| Fructose | Not Specified | Not Specified | Not Specified | Plant fueled by biomass was most profitable. | 1.89 €/kg | nih.gov |
| Levulinic Acid | Formic Acid | Cu-ZrO₂ | Aspen Plus | Reactive distillation reduced TAC by 43% and energy use by 63%. | Not Specified | psecommunity.orgsegovia-hernandez.com |
| Methyl Levulinate | Isopropanol | 5%Ru/TiO₂ | Aspen Plus | Thermodynamic study showed enhanced GVL selectivity in dry conditions. | Not Specified | nih.gov |
Environmental Impact and Safety Research of S Gamma Valerolactone
Ecotoxicity Studies in Aquatic and Terrestrial Ecosystems
The potential environmental impact of (S)-gamma-valerolactone has been a key area of investigation, with studies focusing on its effects on both aquatic and terrestrial life.
Assessment of Acute and Chronic Toxicity to Aquatic Organisms
Research indicates that this compound exhibits low acute toxicity to a range of aquatic organisms, including bacteria, algae, invertebrates, and fish cell lines. Current time information in Magadi, KE.rsc.org The effective concentrations (EC50) and lethal concentrations (LC50), which represent the concentration of a substance that causes a specific effect in 50% of the test population, have been determined for several species.
For instance, a study by Zhang et al. (2021) provided key data on the acute aquatic toxicity of GVL. The results, summarized in the table below, demonstrate that high concentrations of GVL are required to elicit an acute toxic response in the tested organisms.
Interactive Data Table: Acute Aquatic Toxicity of this compound
| Test Organism | Trophic Level | Endpoint | Exposure Duration | Result (mg/L) | Reference |
| Vibrio fischeri | Bacteria | EC50 | 30 min | >1000 | Zhang et al., 2021 |
| Pseudokirchneriella subcapitata | Algae | EC50 | 72 h | >1000 | Zhang et al., 2021 |
| Daphnia magna | Invertebrate | EC50 | 48 h | >100 | Zhang et al., 2021 |
| RTL-W1 (Rainbow Trout Liver Cell Line) | Fish Cell Line | EC50 | 24 h | >1000 | Zhang et al., 2021 |
Chronic toxicity testing, which involves longer exposure periods, is crucial for understanding the potential long-term effects of a chemical on aquatic life, including impacts on reproduction, growth, and survival. chemsafetypro.comeuropa.eu While the acute toxicity of GVL is low, specific data from chronic toxicity studies, such as No Observed Effect Concentration (NOEC) or Lowest Observed Effect Concentration (LOEC) values, for this compound are not extensively detailed in the reviewed literature. chemsafetypro.comepa.gov
Environmental Risk Assessment in Terrestrial Environments
The assessment of a chemical's impact on terrestrial ecosystems often involves evaluating its toxicity to key soil organisms, such as earthworms. nih.govnih.gov For instance, the earthworm species Eisenia fetida is a standard model organism for such ecotoxicological testing. researchgate.netmdpi.com
While general methodologies for terrestrial toxicity testing are well-established, specific studies on the direct impact of this compound on soil organisms like Eisenia fetida were not prominently found in the reviewed scientific literature. However, its high water solubility suggests it would be mobile in soil environments. nih.govglentham.com Further research in this area would be beneficial for a comprehensive terrestrial environmental risk assessment.
Biodegradability and Environmental Fate Studies
Understanding how a chemical breaks down in the environment is critical to assessing its long-term impact. Studies on this compound have focused on its biodegradability and its potential to persist or accumulate in ecosystems.
Investigations into Aerobic and Anaerobic Degradation Pathways
This compound is considered to be readily biodegradable. researchgate.netCurrent time information in Magadi, KE.glentham.com Some studies have reported a degradation of over 60% within 28 days, while others indicate a biodegradability of 87% in the same timeframe. researchgate.net This rapid degradation suggests a low potential for persistence in the environment.
The breakdown of organic molecules can occur in the presence of oxygen (aerobic degradation) or in its absence (anaerobic degradation). rsc.org The degradation of GVL is expected to proceed via hydrolysis of the lactone ring to form 4-hydroxypentanoic acid. This open-chain intermediate can then be further metabolized by microorganisms. mdpi.com In aerobic environments, this process would likely involve oxidation, while in anaerobic conditions, other metabolic pathways would be utilized. nih.gov
While the general degradation pathway involves ring-opening, detailed mechanistic studies elucidating the specific enzymatic steps and microbial consortia involved in the complete mineralization of this compound in diverse environmental compartments are an area for ongoing research. osti.govacs.orgcore.ac.ukchinesechemsoc.orgfrontiersin.org
Studies on Persistence and Bioaccumulation Potential
The persistence of a chemical in the environment and its potential to accumulate in the tissues of living organisms (bioaccumulation) are key considerations in environmental risk assessment. researchgate.net The bioaccumulation potential of a substance is often estimated using its octanol-water partition coefficient (log Kow). A low log Kow value generally indicates low lipophilicity and, consequently, a lower tendency to accumulate in fatty tissues.
This compound has a low log Kow of -0.2, suggesting that its bioaccumulation potential is unlikely. nih.gov This is further supported by its high water solubility. nih.govglentham.com The Bioconcentration Factor (BCF), which is a measure of the accumulation of a chemical in an organism from water, is another important metric. cdnsciencepub.com While specific BCF studies for this compound were not identified in the reviewed literature, the available data on its physicochemical properties strongly suggest a low potential for bioaccumulation. glentham.com Safety data sheets also indicate that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). chemicalbook.com
Research on Occupational and Consumer Safety Aspects
The safety of this compound for human health has been evaluated in the context of both occupational and consumer exposure.
Given its potential use in a variety of industrial applications, understanding occupational safety is crucial. Safety Data Sheets (SDS) for gamma-valerolactone (B192634) provide guidance on safe handling procedures, including the use of personal protective equipment such as gloves and eye protection, and ensuring adequate ventilation. sigmaaldrich.comchemicalbook.comthermofisher.com The SDS also note that it may cause skin and serious eye irritation. sigmaaldrich.com While no specific occupational exposure limits (OELs) for gamma-valerolactone have been established according to some sources, handling in accordance with good industrial hygiene and safety practices is recommended. sigmaaldrich.comglentham.com
From a consumer perspective, this compound is used as a food additive and a fragrance ingredient. europa.eufao.org The Food and Agriculture Organization of the United Nations (FAO) has established specifications for gamma-valerolactone as a flavouring agent. fao.org Its use in cosmetics is also documented, with safety assessments considering its potential for skin sensitization and irritation. nih.govsci-hub.secir-safety.org For example, a safety assessment of gamma-valerolactone as a fragrance ingredient concluded that it does not present a concern for genotoxicity. nih.gov
Toxicological Profiles and Exposure Risk Assessments
Gamma-valerolactone is generally considered to have low toxicity. mdpi.comresearchgate.net Toxicological data indicates that it is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant. chemos.de Furthermore, it is not classified as a respiratory or skin sensitizer (B1316253), nor as a specific target organ toxicant from single or repeated exposure. chemos.de
Studies have shown that GVL is a slight irritant to the skin in its undiluted form. However, when tested on human volunteers at a 10% concentration in petrolatum, it was found to be neither an irritant nor a sensitizer. Exposure to GVL may cause irritation to the eyes, mucous membranes, and upper respiratory tract. noaa.govhaz-map.com
In terms of acute toxicity, GVL has a high LD50 (oral, rat) of 8800 mg/kg, indicating low acute toxicity. researchgate.netnih.govacs.org Long-term studies have also yielded favorable results. For instance, rats fed 10,000 ppm of γ-valerolactone for 13 weeks showed no adverse effects on growth or hematology.
| Toxicological Endpoint | Finding | Source |
|---|---|---|
| Acute Oral Toxicity (LD50, rat) | 8800 mg/kg | researchgate.netnih.govacs.org |
| Skin Irritation | Slight irritant (rabbit, undiluted) | |
| Skin Sensitization | Not a sensitizer (human, 10% in petrolatum) | |
| Mutagenicity | Shall not be classified as germ cell mutagenic | chemos.de |
| Carcinogenicity | Shall not be classified as carcinogenic | chemos.de |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant | chemos.de |
| Target Organ Toxicity (Single/Repeated Exposure) | Shall not be classified as a specific target organ toxicant | chemos.de |
Comparison with Conventional Solvents for Safer Chemical Processes
This compound is frequently highlighted as a safer and more sustainable alternative to conventional volatile organic solvents. acs.org Its properties make it a suitable replacement for hazardous solvents such as N-ethylpyrrolidone, N-methylpyrrolidone, and methylethylketone. acs.org The key advantages of GVL lie in its high boiling point, low vapor pressure, high flash point, and biodegradability, which contribute to safer handling and reduced environmental impact. nih.govacs.org
The high flash point of GVL (96°C) significantly reduces the risk of fire compared to many conventional solvents, ensuring lower flammability. nih.gov Its low volatility minimizes worker exposure through inhalation and reduces the emission of volatile organic compounds (VOCs). acs.orgacs.org
In specific applications, GVL has demonstrated superior performance and safety. For example, in the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET), the use of a GVL/methanol (B129727) solvent system allows for complete depolymerization under milder conditions (150°C and 0.9 MPa) compared to traditional methods that require temperatures over 200°C and pressures of 2-4 MPa. nih.gov This not only improves energy efficiency but also enhances the safety of the process. nih.gov
GVL has also been investigated as a green solvent for the fabrication of polymeric membranes, offering a less toxic alternative to traditional solvents used in this process. wikipedia.orgmdpi.com Its ability to dissolve polymers like polysulfone makes it a viable co-solvent, reducing the reliance on more hazardous chemicals. wikipedia.org
| Property | gamma-Valerolactone (GVL) | Conventional Solvents (Examples) | Safety/Environmental Advantage of GVL |
|---|---|---|---|
| Source | Renewable biomass | Petrochemical | Sustainable and renewable. mdpi.com |
| Toxicity | Low, non-toxic | Often toxic, carcinogenic, or reprotoxic (e.g., N-methylpyrrolidone) | Reduced health risks for workers and consumers. acs.org |
| Boiling Point | 207 °C | Varies (e.g., Methylethylketone: 80°C) | Lower volatility, reduced inhalation exposure and VOC emissions. nih.govmdpi.com |
| Flash Point | 96 °C | Often low (e.g., Methylethylketone: -9°C) | Lower flammability and fire hazard. nih.gov |
| Biodegradability | Readily biodegradable | Often persistent in the environment | Lower environmental persistence and impact. mdpi.comresearchgate.net |
Future Directions and Emerging Research Avenues for S Gamma Valerolactone
Development of Next-Generation Catalytic Systems for Enhanced Enantioselectivity and Process Efficiency
Ruthenium-based catalysts, particularly those modified with chiral ligands like BINAP and SEGPHOS, have shown considerable promise. rsc.orgrsc.org For instance, a SEGPHOS-modified ruthenium catalyst has been reported to achieve 82% enantioselectivity in the direct conversion of LA to (S)-GVL. rsc.org Another approach, asymmetric transfer hydrogenation (ATH), offers a milder and safer alternative to using high-pressure hydrogen gas. rsc.orgnih.gov Using formic acid as a hydrogen donor, a RuCl-(R,R)-TsDPEN catalyst has achieved a 97% yield and 93% enantiomeric excess (ee) for (S)-GVL. nih.gov
Next-generation catalysts are being designed to improve upon these results. The focus is on several key areas:
Novel Ligand Design: The synthesis of new chiral ligands is crucial for improving the enantioselectivity of metal-based catalysts.
Heterogeneous Catalysts: The development of solid-supported chiral catalysts is a major goal to simplify catalyst separation and recycling, thereby improving process efficiency and reducing costs. mdpi.com Modified nickel catalysts, for example, have been explored for the enantioselective hydrogenation of levulinic acid esters. mdpi.com
Non-Precious Metal Catalysts: To enhance economic feasibility and sustainability, research is shifting towards the use of abundant and less toxic metals like copper, iron, and nickel as alternatives to precious metals like ruthenium and palladium. mdpi.commdpi.com
Biocatalysis: Enzymatic reductions present a highly selective route to (S)-GVL. Chemoenzymatic processes, combining a chemical step with an enzymatic reduction, have demonstrated the potential for high yields and enantioselectivities (around 90% ee). nih.govresearchgate.net
Table 1: Comparison of Catalytic Systems for (S)-gamma-Valerolactone Production
| Catalyst System | Substrate | Hydrogen Source | Max. Enantioselectivity (ee) | Key Features |
|---|---|---|---|---|
| Ru/BINAP | Levulinic Acid | H₂ | 26% | In-situ catalyst formation. rsc.org |
| (S)-[(RuCl(SEGPHOS))₂(... | Levulinic Acid | H₂ | 82% | Increased enantioselectivity with specific precursor. rsc.org |
| RuCl-(R,R)-TsDPEN | Levulinic Acid | Formic Acid/Triethylamine | 93% | Asymmetric transfer hydrogenation under mild conditions. nih.gov |
| (R,R)-Tartaric acid-NaBr-modified Nickel | Levulinic Acid Esters | H₂ | up to 60% | Heterogeneous catalyst, moderate enantioselectivity. mdpi.comnih.gov |
| Engineered 3-hydroxybutyrate (B1226725) dehydrogenase (e3HBDH) | Levulinic Acid | - | ~90% | Chemoenzymatic approach. nih.govresearchgate.net |
Expansion of this compound Applications in Advanced Materials and Specialty Chemicals
The unique chemical structure of (S)-GVL makes it a versatile building block for a range of advanced materials and specialty chemicals. nih.govresearchgate.net Its chirality, in particular, opens doors to the synthesis of enantiopure compounds with specific biological or material properties. nih.gov
Emerging applications include:
Polymers: (S)-GVL can be used as a monomer for the production of renewable and potentially biodegradable polyesters. rsc.orgresearchgate.net Research is focused on controlling the polymerization process to tailor the material properties for specific applications.
Specialty Chemicals: It serves as a precursor to a variety of value-added chemicals. nih.gov For example, it can be converted to chiral 5-methyl-3-methylenedihydrofuran-2(3H)-one, pentane-1,4-diol and its derivatives, and unsaturated esters. nih.gov These compounds have potential uses in pharmaceuticals, agrochemicals, and fragrances.
Advanced Solvents: GVL is recognized as a green solvent due to its low toxicity, high boiling point, and biodegradability. researchgate.nettandfonline.com Its chiral nature could be exploited in enantioselective reactions where the solvent plays a role in the stereochemical outcome. It is also being investigated as a solvent for biomass processing and in the manufacturing of electrodes for lithium batteries. rsc.orgmdpi.com
Fuel Additives: GVL and its derivatives, such as valeric esters, are being explored as fuel additives to improve combustion properties and reduce emissions. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Research
The complexity of catalytic systems and reaction optimizations presents a significant challenge in (S)-GVL research. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery and development in this field. researchgate.netbeilstein-journals.org
Key areas where AI and ML are being integrated include:
Catalyst Design and Screening: ML models can be trained on existing experimental and computational data to predict the performance of new catalyst candidates. nih.gov This allows for the rapid in silico screening of large libraries of potential catalysts, saving significant time and resources compared to traditional experimental approaches. beilstein-journals.org
Reaction Optimization: Machine learning algorithms can identify complex relationships between reaction parameters (temperature, pressure, solvent, catalyst loading) and outcomes (yield, enantioselectivity). chinesechemsoc.org This enables the development of predictive models that can guide the optimization of reaction conditions for (S)-GVL synthesis. acs.orgrsc.org
Mechanism Elucidation: Computational tools, including Density Functional Theory (DFT) and automated mechanism discovery, can provide deep insights into reaction mechanisms at the atomic level. acs.orgacs.org This understanding is crucial for the rational design of more efficient catalysts. While not strictly AI, the large datasets generated from these methods are often used to train ML models. nih.gov
Researchers have already started to apply these techniques to enantioselective catalysis, developing workflows to accelerate the discovery and optimization of catalysts for various transformations. researchgate.netchimia.ch For the hydrogenation of levulinic acid to GVL, ML models have been used to predict conversion and yield, leading to the identification of promising catalysts like Ru/N@CNTs. acs.orgrsc.org
Addressing Scale-Up Challenges and Industrial Implementation of this compound Processes
Transitioning from laboratory-scale synthesis to industrial production of (S)-GVL presents significant engineering challenges. acs.org Addressing these hurdles is critical for the commercial viability of this bio-based chemical.
The primary challenges include:
Reactor Design: Designing reactors that can handle the specific requirements of (S)-GVL production, such as continuous flow processes for improved productivity and consistency, is a key focus. acs.org Continuous flow reactors can offer better heat and mass transfer control, which is particularly important for exothermic hydrogenation reactions. acs.org
Catalyst Stability and Recovery: For industrial processes, the catalyst must be robust, have a long lifetime, and be easily separated from the reaction mixture and recycled. mdpi.com Leaching of the active metal from heterogeneous catalysts is a significant concern that needs to be addressed. mdpi.com
Downstream Processing and Purification: Developing energy-efficient and cost-effective methods for separating and purifying (S)-GVL from the reaction mixture is crucial. This includes separating the product from the solvent, unreacted starting materials, and byproducts. urjc.es
Techno-economic analyses are essential tools for evaluating the industrial feasibility of different production routes and identifying cost drivers. urjc.esmdpi.com Such studies have highlighted the significant impact of factors like reactant costs and catalyst performance on the minimum selling price of GVL. urjc.es
Exploration of Novel Feedstocks and Biorefinery Architectures for this compound Production
The sustainable production of (S)-GVL is fundamentally tied to the use of renewable feedstocks. Lignocellulosic biomass, which is abundant and non-edible, is the most promising raw material. rsc.orgrsc.org
Future research in this area will focus on:
Advanced Biomass Pretreatment: Developing more efficient and cost-effective methods for the fractionation of lignocellulosic biomass into its primary components (cellulose, hemicellulose, and lignin) is crucial. bohrium.com The use of GVL itself as a solvent for biomass processing is a promising approach that can lead to higher yields of platform molecules like levulinic acid. rsc.orgrsc.org
Integrated Biorefineries: The design of integrated biorefineries that convert all biomass fractions into valuable products is a key strategy for improving economic viability and minimizing waste. bohrium.comnih.gov In such a system, cellulose (B213188) and hemicellulose can be converted to LA and subsequently (S)-GVL, while lignin (B12514952) can be valorized into other chemicals or energy.
Alternative Hydrogen Sources: Utilizing hydrogen sources derived from the biomass itself can further enhance the sustainability of the process. For example, formic acid, a co-product of levulinic acid production from lignocellulosic biomass, can be used as an in-situ source of hydrogen for the hydrogenation step. nih.govsegovia-hernandez.com
The "lignin-first" approach, where lignin is extracted and protected early in the process, is an example of an innovative biorefinery concept being explored. bohrium.com
Policy Development and Economic Viability Studies for Sustainable this compound Market Integration
For (S)-GVL to become a mainstream chemical, a supportive policy framework and demonstrated economic viability are essential.
Key aspects include:
Government Policies and Incentives: Policies that promote the use of bio-based chemicals and plastics can create a market pull for (S)-GVL. oecd.orgfuturefuelcorporation.com This can include renewable fuel standards, carbon taxes, and public procurement policies that favor sustainable products. futurefuelcorporation.comresearchgate.net
Techno-Economic Analysis (TEA): Comprehensive TEAs are critical for assessing the economic feasibility of different (S)-GVL production pathways. mdpi.comresearchgate.net These studies help to identify the major cost drivers and areas for process improvement. The minimum selling price (MSP) of GVL is a key metric derived from these analyses, with studies showing a range of values depending on the process and feedstock. researchgate.netaalto.firesearchgate.net
Life Cycle Assessment (LCA): Evaluating the environmental impact of (S)-GVL production from cradle to grave is essential to ensure its sustainability credentials. This includes assessing greenhouse gas emissions, energy consumption, and water usage.
Market Development: Identifying and developing high-value applications for (S)-GVL is crucial for its market penetration. This requires collaboration between researchers, chemical producers, and end-users.
The development of a robust bioeconomy will depend on creating a level playing field where bio-based products can compete with their fossil-based counterparts. oecd.orgresearchgate.net This may require addressing subsidies for fossil fuels and establishing clear standards and certifications for bio-based products. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (S)-gamma-valerolactone (GVL) from lignocellulosic biomass?
- Methodological Answer : The catalytic conversion of levulinic acid or fructose to GVL typically involves hydrogenation or acid-catalyzed cyclization. For example, Ru/C catalysts in aqueous solutions at 100–150°C under H₂ pressure (20–50 bar) achieve high yields (~80%) . To optimize reaction conditions, use response surface methodology (RSM) to vary parameters (temperature, catalyst loading, pH) and monitor yields via HPLC or GC-MS. Control water content to avoid hydrolysis of intermediates .
Q. What experimental protocols are recommended to assess the stability of (S)-GVL under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating GVL in buffered solutions (pH 1–14) at 25–150°C for 1–14 days. Analyze degradation products (e.g., 4-hydroxyvaleric acid) via ¹H NMR or FTIR. For acidic conditions (HCl, H₂SO₄), monitor ring-opening kinetics at room temperature using UV-Vis spectroscopy to track equilibrium shifts between GVL and 4-HVA . Include inert atmosphere controls to exclude oxidative side reactions.
Q. How should researchers evaluate the ecotoxicity and biodegradability of (S)-GVL in environmental studies?
- Methodological Answer : Follow OECD guidelines for biodegradability (e.g., OECD 301F) by measuring biochemical oxygen demand (BOD) over 28 days in activated sludge. For ecotoxicity, perform acute toxicity assays using Daphnia magna or Vibrio fischeri, reporting EC₅₀ values. Note that GVL exhibits low acute toxicity (EC₅₀ > 100 mg/L) but may require chronic exposure studies to assess bioaccumulation .
Advanced Research Questions
Q. What mechanistic insights explain the role of bifunctional catalysts in the selective hydrogenation of levulinic acid to (S)-GVL?
- Methodological Answer : Use in situ DRIFT spectroscopy or XAS to study adsorption intermediates on catalysts like Ru-Sn/TiO₂. Acidic sites (e.g., TiO₂ support) protonate levulinic acid, while metal sites facilitate H₂ dissociation. Isotopic labeling (D₂ instead of H₂) combined with GC-MS can trace hydrogenation pathways. Computational DFT studies further clarify transition states and activation barriers for key steps (e.g., lactonization) .
Q. How can researchers resolve contradictions in reported solvent interactions of (S)-GVL with transition-metal complexes?
- Methodological Answer : Discrepancies arise from GVL’s reversible ring-opening under acidic/basic conditions, forming 4-HVA, which acts as a ligand. Use cyclic voltammetry to study metal-ligand coordination (e.g., with Co²⁺ or Pd²⁺) in GVL vs. 4-HVA systems. Compare UV-Vis spectra and stability constants to quantify ligand effects. Control pH rigorously to isolate GVL’s solvent behavior from its degradation products .
Q. What computational models are effective for predicting the thermal decomposition pathways of (S)-GVL in biofuel applications?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model bond dissociation energies and pyrolytic intermediates (e.g., CO, CH₃ radicals). Validate with experimental TGA-FTIR data at 300–600°C. Kinetic Monte Carlo simulations can predict dominant pathways (decarboxylation vs. ring-opening) under varying pressures. Compare with shock tube or laminar flame studies for combustion relevance .
Key Considerations for Experimental Design
- Catalyst Selection : Prioritize non-precious metal catalysts (e.g., Ni-Co alloys) for cost-effective GVL synthesis .
- Solvent Purity : Pre-dry GVL over molecular sieves to minimize hydrolysis during reactions .
- Stereochemical Analysis : Use chiral GC columns or polarimetry to confirm enantiopurity of (S)-GVL in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
